molecular formula C9H12N4O3 B1399109 1-(5-Nitropyrimidin-2-yl)piperidin-3-ol CAS No. 1250542-21-2

1-(5-Nitropyrimidin-2-yl)piperidin-3-ol

Cat. No. B1399109
M. Wt: 224.22 g/mol
InChI Key: AKQVFOYTNARRNP-UHFFFAOYSA-N
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Description

“1-(5-Nitropyrimidin-2-yl)piperidin-3-ol” is a chemical compound with the molecular formula C9H12N4O3 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(5-Nitropyrimidin-2-yl)piperidin-3-ol”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

The molecular structure of “1-(5-Nitropyrimidin-2-yl)piperidin-3-ol” includes a piperidine ring attached to a nitropyrimidinyl group . The molecular weight of this compound is 224.22 g/mol .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Chemistry and Biological Applications of Piperidine Derivatives

  • Piperidine Alkaloids in Medicinal Chemistry : Piperidine, a core structure found in many medicinal compounds, is crucial for developing therapeutic agents. Research has shown that derivatives of piperidine, including those with nitro group substitutions, exhibit a wide range of biological activities. These activities include antitumor, antimicrobial, and antiparasitic effects, demonstrating the potential for compounds like 1-(5-Nitropyrimidin-2-yl)piperidin-3-ol to contribute to new pharmaceutical developments (Singh et al., 2021).

  • Nitroimidazole Heterocycles in Medicinal Chemistry : Nitroimidazoles, characterized by the presence of a nitro group attached to an imidazole ring, have found extensive application in medicinal chemistry. These compounds are active against a variety of diseases, including cancer and infections. The research underscores the importance of nitro and imidazole groups in synthesizing pharmacologically active compounds, suggesting that nitropyrimidinyl piperidinol derivatives may have similar potential for therapeutic application (Li et al., 2018).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions in the field of piperidine derivatives like “1-(5-Nitropyrimidin-2-yl)piperidin-3-ol” could involve the development of more efficient synthesis methods and the exploration of their potential applications in drug discovery .

properties

IUPAC Name

1-(5-nitropyrimidin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-8-2-1-3-12(6-8)9-10-4-7(5-11-9)13(15)16/h4-5,8,14H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQVFOYTNARRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278665
Record name 1-(5-Nitro-2-pyrimidinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitropyrimidin-2-yl)piperidin-3-ol

CAS RN

1250542-21-2
Record name 1-(5-Nitro-2-pyrimidinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250542-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitro-2-pyrimidinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of piperidin-3-ol (0.333 g, 3.29 mmol) and 2-chloro-5-nitropyrimidine (0.500 g, 3.13 mmol) in DMF (8 mL) was added K2CO3 (1.04 g, 7.52 mmol). The resulting yellowish suspension was stirred at 70° C. for 1.5 h. After this time, LC/MC showed the reaction was complete. The reaction mixture was allowed to cool to rt, then partitioned between water and EtOAc. The separated aqueous phase was extracted with EtOAc (2×). The combined EtOAc extracts were washed with water (1×), saturated aqueous NaCl (2×). The organic layer was dried over Na2SO4, filtered and concentrated. The residue was dried in vacuum for 30 min to afford the desired product 1-(5-nitropyrimidin-2-yl)piperidin-3-ol (536 mg, 2.391 mmol, 76% yield) as a yellow solid. Anal. Calcd. for C9H12N4O3 m/z 224.2, found: 225.1 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 9.17-8.91 (m, 2H), 4.20 (dd, J=13.14, 3.03 Hz, 1H), 4.03 (ddd, J=13.07, 7.14, 3.79 Hz, 1H), 3.96-3.74 (m, 2H), 2.95 (s, 1H), 2.11-1.87 (m, 2H), 1.81-1.50 (m, 3H).
Quantity
0.333 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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